Welcome to the BenchChem Online Store!
molecular formula C13H15ClF3NO B3375640 N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 112641-23-3

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B3375640
M. Wt: 293.71 g/mol
InChI Key: DOTFDVJUHLEXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141578B2

Procedure details

N-(4-Chloro-2-methyl-3-trifluoromethylphenyl)-2,2-dimethyl-propionamide 1.0 g, 3.4 mmol) was added to a 1:1 mixture (15 mL) of concentrated HCl and ethanol and heated at reflux for overnight. The reaction was cooled and concentrated in vacuo to give a tan solid which was then partitioned between EtOAc and saturated NaHCO3. The organic layer was separated, washed with water, brine, dried (Na2SO4), filtered and concentrated to give compound 760C (0.54g, 76%) as a brown oily solid.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C(C)(C)C)=[C:4]([CH3:15])[C:3]=1[C:16]([F:19])([F:18])[F:17].Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:15])[C:3]=1[C:16]([F:17])([F:18])[F:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C)C(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a tan solid which
CUSTOM
Type
CUSTOM
Details
was then partitioned between EtOAc and saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(N)C=C1)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.